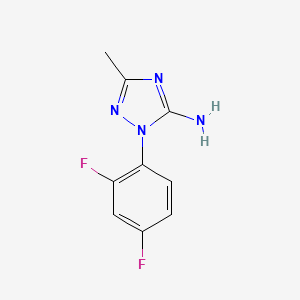
1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group on the triazole ring
Métodos De Preparación
The synthesis of 1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and 3-methyl-1H-1,2,4-triazole.
Reaction Conditions: The reaction between 2,4-difluoroaniline and 3-methyl-1H-1,2,4-triazole is carried out in the presence of a suitable catalyst and solvent. Common solvents include toluene or dimethylformamide (DMF), and catalysts such as potassium carbonate (K2CO3) are often used.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The major products formed depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions on the phenyl ring. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal agent, similar to fluconazole, which also contains a triazole ring.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Research: It is used in proteomics research as a chaotropic agent, which helps in solubilizing and denaturing proteins for analysis.
Mecanismo De Acción
The mechanism of action of 1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Pathways Involved: The inhibition of ergosterol biosynthesis affects the sterol pathway, which is crucial for maintaining cell membrane structure and function in fungi.
Comparación Con Compuestos Similares
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine can be compared with other similar compounds:
Fluconazole: Both compounds contain a triazole ring and are studied for their antifungal properties.
1-(2,4-Difluorophenyl)piperazine: This compound also contains a difluorophenyl group but differs in its core structure.
1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound has a similar difluorophenyl group but a different triazole derivative.
Propiedades
Fórmula molecular |
C9H8F2N4 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
2-(2,4-difluorophenyl)-5-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8F2N4/c1-5-13-9(12)15(14-5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H2,12,13,14) |
Clave InChI |
DSPKRCCTVSTECI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)N)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B13461007.png)



![tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)

![3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol](/img/structure/B13461046.png)



![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid](/img/structure/B13461086.png)

![Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate](/img/structure/B13461090.png)

